molecular formula C14H11F2NO2 B2559017 2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-methoxyphenol CAS No. 1232818-23-3

2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-methoxyphenol

Cat. No. B2559017
CAS RN: 1232818-23-3
M. Wt: 263.244
InChI Key: SYMNHWRVJSQPOF-CAOOACKPSA-N
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Description

“2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-methoxyphenol” is a biochemical compound used for proteomics research . It has a molecular formula of C14H11F2NO2 and a molecular weight of 263.24 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula, C14H11F2NO2. It has a molecular weight of 263.24 . Detailed physical and chemical properties such as melting point, boiling point, and solubility would require experimental data, which is not available in the current data.

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on the synthesis of halo-functionalized crystalline Schiff base (imine) compounds, including those with methoxyphenol components. These compounds were characterized through single-crystal X-ray diffraction (SC-XRD) studies, revealing the role of fluorine atoms in the stabilization of the crystal packing. Quantum chemical calculations were performed to elucidate their structure, indicating that intramolecular charge transfer and hyper-conjugation interactions stabilize the molecules. These findings suggest applications in nonlinear optical (NLO) technologies due to their significant NLO properties (Ashfaq et al., 2022).

Electronic and Spectroscopic Properties

  • Another study investigated the molecular structure and spectroscopic properties of a compound similar to "2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-methoxyphenol," focusing on its vibrational frequencies, electronic properties, and enol-keto tautomerism. The research utilized X-ray diffraction, FT-IR, and UV–vis spectroscopy, supplemented by density functional theory (DFT) calculations. The results highlighted the compound's good nonlinear optical activity and potential as an NLO material due to its high first-order hyperpolarizability (Demircioğlu et al., 2014).

Antimicrobial and Antioxidant Activities

  • Schiff base ligands derived from imino-4-methoxyphenol structures were synthesized and tested for their antimicrobial activities against various bacteria and fungi. These compounds showed moderate activity, with specific derivatives exhibiting higher effectiveness. This suggests potential applications of these compounds in developing antimicrobial agents (Vinusha et al., 2015).

properties

IUPAC Name

2-[(2,5-difluorophenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-7-10(15)5-6-11(12)16/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMNHWRVJSQPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-methoxyphenol

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